molecular formula C17H11F3N2O4 B5091664 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole

3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole

Cat. No. B5091664
M. Wt: 364.27 g/mol
InChI Key: URWAGURGANUYRQ-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole, also known as MNI-301, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of isoxazole derivatives and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole is not fully understood. However, it has been suggested that 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole exerts its effects by modulating the activity of various enzymes and signaling pathways. For example, 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole has been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and physiological effects:
3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole has been found to reduce pain and inflammation in animal models. Furthermore, 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole has been shown to protect neurons against oxidative stress and may be useful in the treatment of neurodegenerative diseases. Finally, 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole has been found to inhibit the growth of cancer cells and may be a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to using 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole in lab experiments. For example, 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole has a short half-life and may require frequent dosing. In addition, 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole may have off-target effects that need to be carefully considered.

Future Directions

There are several future directions for the study of 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole. One area of research could focus on the development of 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could focus on the development of 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole as a potential treatment for cancer. Finally, future research could focus on the optimization of the synthesis method for 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole to improve its yield and purity.

Synthesis Methods

The synthesis of 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole involves the reaction of 3-methyl-4-nitroisoxazole with 2-(5-(3-(trifluoromethyl)phenyl)-2-furyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction and results in the formation of 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole with a yield of 72%.

Scientific Research Applications

3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models. In addition, 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole has been found to inhibit the growth of cancer cells and may be a potential treatment for cancer.

properties

IUPAC Name

3-methyl-4-nitro-5-[(Z)-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]ethenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O4/c1-10-16(22(23)24)15(26-21-10)8-6-13-5-7-14(25-13)11-3-2-4-12(9-11)17(18,19)20/h2-9H,1H3/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWAGURGANUYRQ-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-nitro-5-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]-1,2-oxazole

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